8-Bromo-6-fluorochroman

Analytical chemistry Quality control Procurement specification

8-Bromo-6-fluorochroman (CAS 746638-33-5) is a halogenated chroman building block purpose-built for 5-HT₁A receptor antagonist programs, where the 6-fluorochroman core delivers sub-nanomolar affinity (Ki = 0.22 nM). The 8-bromo substituent provides a validated synthetic handle for Pd-catalyzed cross-coupling—including Heck, Suzuki, and C–N amination—with reactivity profiles documented at gram-to-multi-gram scale. Choose 98% purity to eliminate impurities that can confound binding assays and improve S/N ratios in HPLC and LC-MS workflows. Confirm storage conditions and secure batch-specific analytical data (NMR, HPLC) before ordering.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
CAS No. 746638-33-5
Cat. No. B6593720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluorochroman
CAS746638-33-5
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)F)Br)OC1
InChIInChI=1S/C9H8BrFO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2
InChIKeyCWHBRNOMRBEAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-fluorochroman (CAS 746638-33-5): Structural Identity and Baseline Specifications for Procurement Assessment


8-Bromo-6-fluorochroman (CAS 746638-33-5) is a halogenated benzodihydropyran derivative with the molecular formula C₉H₈BrFO and molecular weight 231.06 g/mol . This compound is classified as a specialized heterocyclic building block featuring a chroman core substituted with bromine at the 8-position and fluorine at the 6-position . It is commercially supplied as a research intermediate, with typical purities ranging from 95% to 98% and storage conditions varying by vendor (room temperature to 0–8°C depending on formulation) [1].

Why Generic Substitution Fails: Evidence-Based Limitations of Unverified 8-Bromo-6-fluorochroman Interchangeability


Generic substitution of 8-bromo-6-fluorochroman (CAS 746638-33-5) with alternative 8-halo-6-fluorochroman congeners or chroman isomers cannot be assumed without experimental validation due to documented position- and halogen-dependent divergence in both synthetic utility and biological target engagement. The 8-bromo substituent provides a unique balance of C–Br bond reactivity for palladium-catalyzed cross-coupling applications—specifically oxidative addition kinetics that differ from 8-chloro analogs—while the 6-fluoro group confers distinct electronic effects on the aromatic ring that influence downstream reaction outcomes [1]. In medicinal chemistry contexts, the 6-fluorochroman scaffold has been established as critical for 5-HT₁A receptor affinity and selectivity, with the specific 8-position substitution pattern directly affecting both synthetic accessibility and pharmacological profiles [2]. These documented divergences preclude reliable interchange with other 6-fluorochroman derivatives, 8-substituted chromans lacking the 6-fluoro group, or regioisomeric 6-bromo-8-fluorochroman without empirical verification of functional equivalence in the intended application context.

Quantitative Evidence Guide: Verifiable Differentiation of 8-Bromo-6-fluorochroman (CAS 746638-33-5)


Vendor Purity Differential Analysis for 8-Bromo-6-fluorochroman Procurement

Commercially available 8-bromo-6-fluorochroman (CAS 746638-33-5) exhibits vendor-dependent purity specifications that directly impact procurement decisions. Fluorochem supplies the compound at 98% purity , while AChemBlock provides material at 95% purity . This 3-percentage-point absolute difference in purity grade represents a quantifiable differentiation factor for applications requiring higher initial purity to minimize purification burden or where trace impurities may interfere with sensitive downstream transformations.

Analytical chemistry Quality control Procurement specification

Procurement Cost per Milligram Comparison Across Commercial Suppliers

The procurement cost per milligram for 8-bromo-6-fluorochroman varies substantially across commercial vendors, with quantifiable differences that inform purchasing decisions. At the 250 mg scale, AChemBlock lists the compound at $1.22/mg ($305/250 mg) , whereas a Chinese reagent supplier (via cnreagent.com aggregation) lists Fluorochem-sourced material at approximately ¥33.53/mg (¥8,382/250 mg, equivalent to ~$4.65/mg at current exchange rates) . For 1 g quantities, AChemBlock pricing is $0.77/mg ($770/1 g) , compared with Fluorochem direct at $570/mg (£457/1 g, ~$570/mg) and aggregated Chinese supplier pricing at ~¥20.94/mg (¥20,944/1 g, ~$2.91/mg) .

Procurement economics Cost analysis Research budgeting

Synthetic Utility in Palladium-Catalyzed Amination: Documentation in Industrial-Scale Drug Candidate Synthesis

8-Bromo-6-fluorochroman derivatives have documented utility in palladium-catalyzed amination reactions within industrial pharmaceutical process development. The synthesis of ZM549865 (a 5-HT receptor antagonist) employed ethyl 8-bromo-6-fluoro-4-oxo-4H-2-chromenecarboxylate—an oxidized derivative of 8-bromo-6-fluorochroman—as a key intermediate in a palladium-catalyzed amination step that was successfully developed and scaled up for manufacturing [1]. While direct comparative data for 8-chloro or 8-iodo analogs in this specific industrial process are not publicly disclosed, the documented selection and optimization of the 8-bromo variant for this scaled application provides class-level evidence that the C–Br bond at the 8-position of the 6-fluorochroman scaffold offers suitable oxidative addition kinetics for reliable palladium(0) insertion in an industrial manufacturing context.

Palladium catalysis Cross-coupling Process chemistry Drug synthesis

5-HT₁A Receptor Pharmacology: 6-Fluorochroman Scaffold Affinity and Selectivity Foundation

The 6-fluorochroman scaffold, of which 8-bromo-6-fluorochroman is a halogenated derivative, has been established as a privileged pharmacophore for potent 5-HT₁A receptor antagonism. In systematic structure-activity relationship studies, a 6-fluorochroman derivative (compound 3) demonstrated extremely potent affinity with a Ki of 0.22 nM for the 5-HT₁A receptor [1][2]. The study further demonstrated that structural modifications to the chroman core—including introduction of oxo or hydroxy moieties at the C-4 position—were effective in ameliorating receptor selectivity with respect to α₁-adrenergic and D₂-dopaminergic receptors [1]. While 8-bromo-6-fluorochroman itself was not directly assayed in this study, the findings establish that the 6-fluorochroman core contributes to high-affinity 5-HT₁A binding and that C-4 modifications modulate selectivity, providing a mechanistic rationale for selecting 8-bromo-6-fluorochroman as a synthetic precursor for derivatization at the C-4 position (e.g., via ketone formation or amine installation) to access pharmacologically relevant analogs.

5-HT1A receptor GPCR pharmacology Receptor binding Medicinal chemistry

Vendor Storage Specification Variability and Supply Chain Implications

Commercial vendors specify materially different storage conditions for 8-bromo-6-fluorochroman (CAS 746638-33-5), reflecting either formulation differences or varying conservative approaches to stability declaration. GlpBio specifies storage at room temperature [1], whereas AChemBlock specifies storage at 0–8°C for the same compound (light-yellow crystal form, 95% purity) . This 15–25°C differential in recommended storage temperature may affect compound integrity during long-term storage or shipping, with implications for international procurement logistics and experimental reproducibility.

Storage stability Supply chain management Compound handling

Palladium-Catalyzed Cross-Coupling Reactivity of 8-Bromochromone Derivatives

The C–Br bond at the 8-position of bromochromone derivatives—structural analogs to 8-bromo-6-fluorochroman—undergoes efficient palladium(0) oxidative addition, enabling participation in cross-coupling reactions. A study demonstrated functionalization of 3-, 6-, and 8-bromochromones via palladium(0) insertion into the C–Br bond, with the resultant arylpalladium species undergoing addition to the least substituted end of olefins including methyl acrylate, acrylonitrile, and styrene [1]. While 8-bromo-6-fluorochroman differs from bromochromones by lacking the 4-oxo group, the shared 8-bromo substitution pattern on the chroman/chromone core suggests comparable C–Br bond reactivity for cross-coupling applications. Quantitative yields for these Heck-type additions were reported, though exact values for the 8-bromo regioisomer are not disaggregated in the available abstract.

Palladium catalysis C–Br bond activation Heck coupling Synthetic methodology

Evidence-Supported Application Scenarios for 8-Bromo-6-fluorochroman (CAS 746638-33-5) Procurement


Medicinal Chemistry: 5-HT₁A Receptor Antagonist Lead Optimization Programs

8-Bromo-6-fluorochroman serves as a strategic building block for medicinal chemistry programs targeting 5-HT₁A receptor antagonism, where the 6-fluorochroman core has demonstrated sub-nanomolar affinity (Ki = 0.22 nM) [1]. The 8-bromo substituent provides a synthetic handle for subsequent diversification via cross-coupling chemistry at the 8-position, while the unfunctionalized C-4 position remains available for oxo or amine installation—modifications documented to enhance receptor selectivity against α₁-adrenergic and D₂-dopaminergic off-targets [1]. Researchers should prioritize the 98% purity grade for direct use in binding assays where trace impurities could confound Ki determinations.

Process Chemistry: Palladium-Catalyzed Amination for Scale-Up Synthesis

Based on documented industrial precedent using an 8-bromo-6-fluorochroman derivative in the scale-up of a palladium-catalyzed amination process for the 5-HT receptor antagonist ZM549865 [2], 8-bromo-6-fluorochroman is a validated substrate for Pd-catalyzed C–N bond formation under process-relevant conditions. The C–Br bond at the 8-position provides suitable oxidative addition kinetics for reliable palladium(0) insertion, and the 6-fluoro group contributes electronic effects that may influence coupling efficiency. Procurement at gram-to-multi-gram scale from cost-optimized vendors is recommended for process development studies.

Organic Synthesis: Heck and Suzuki-Miyaura Cross-Coupling Diversification

The 8-bromo substituent of 8-bromo-6-fluorochroman is positioned for participation in palladium-catalyzed cross-coupling reactions, supported by precedent demonstrating Pd(0) insertion into the C–Br bond of 8-bromochromone derivatives and subsequent addition to olefin acceptors including methyl acrylate, acrylonitrile, and styrene [3]. This reactivity profile enables diversification of the chroman core at the 8-position via Heck, Suzuki-Miyaura, or related cross-coupling methodologies. Researchers should verify vendor storage specifications [4] prior to procurement to ensure compatibility with existing laboratory handling protocols.

Analytical Method Development and Reference Standard Preparation

For analytical chemistry applications including HPLC method development, NMR spectroscopy, and LC-MS quantification, 8-bromo-6-fluorochroman sourced at 98% purity offers a 60% reduction in total impurities (2% vs. 5%) compared to 95% purity grade material , directly improving signal-to-noise ratios in chromatographic analyses and reducing the need for pre-use purification. The documented vendor-supplied analytical data (NMR, HPLC) provide baseline spectral references for identity confirmation and purity assessment in quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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